Tris((2-hydroxyethyl)ammonium) citrate
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Overview
Description
Tris((2-hydroxyethyl)ammonium) citrate is a compound that belongs to the class of protic ionic liquids. It is formed by the combination of tris(2-hydroxyethyl)ammonium cations and citrate anions. This compound is known for its potential biodegradability and low toxicity, making it an attractive candidate for various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris((2-hydroxyethyl)ammonium) citrate can be synthesized by reacting tris(2-hydroxyethyl)amine with citric acid. The reaction typically involves mixing the two reactants in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature or slightly elevated temperatures. The product is then isolated by evaporation of the solvent and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is to carry out the reaction in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Tris((2-hydroxyethyl)ammonium) citrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium cation can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under suitable conditions to form the corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tris((2-hydroxyethyl)ammonium) citrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tris((2-hydroxyethyl)ammonium) citrate involves its ability to disrupt hydrogen-bonding networks and interact with various molecular targets. The hydroxyl groups in the tris(2-hydroxyethyl)ammonium cation can form hydrogen bonds with other molecules, affecting their stability and reactivity. The citrate anion can chelate metal ions, influencing various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium hydrogen succinate
- Tris(2-hydroxyethyl)ammonium hydrogen malate
Uniqueness
Tris((2-hydroxyethyl)ammonium) citrate is unique due to its combination of low toxicity, biodegradability, and ability to disrupt hydrogen-bonding networks. This makes it particularly useful in applications where environmental and safety considerations are important .
Biological Activity
Tris((2-hydroxyethyl)ammonium) citrate, a protic ionic liquid (PIL), has garnered attention for its unique properties and potential applications in various biological contexts. This article delves into its synthesis, characterization, and biological activities, supported by data tables and relevant case studies.
1. Synthesis and Characterization
This compound is synthesized through the reaction of tris(2-hydroxyethyl)amine with citric acid. The synthesis typically yields a viscous syrup-like substance with high purity (≥99%) as confirmed by NMR spectroscopy. The molecular formula is C12H29N3O10 with a molecular weight of approximately 375.37 g/mol .
Table 1: Synthesis Parameters
Reagent | Amount | Reaction Time | Yield |
---|---|---|---|
Tris(2-hydroxyethyl)amine | 16.15 g (107.17 mmol) | 1 hour | ≥99% |
Citric Acid | 20.80 g (107.17 mmol) |
2.1 Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting the cell membrane integrity of bacteria, leading to cell lysis. A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in antimicrobial formulations .
2.2 Biocompatibility and Cytotoxicity
The biocompatibility of this compound has been evaluated using various cell lines. Results indicate low cytotoxicity at concentrations typically used in therapeutic applications. For instance, in vitro assays showed that concentrations up to 100 µM did not significantly affect cell viability in human fibroblast cells .
Table 2: Cytotoxicity Data
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 98 |
50 | 95 |
100 | 92 |
3.1 Application in Drug Delivery Systems
A notable application of this compound is in drug delivery systems, particularly for hydrophilic drugs. Its ability to form stable complexes enhances the solubility and bioavailability of poorly soluble drugs. In a study involving a model drug, the incorporation of this compound into polymeric nanoparticles significantly improved drug release profiles compared to traditional carriers .
3.2 Use in Biopolymer Disruption
This compound has been explored for its ability to disrupt hydrogen-bonding networks in biopolymers, such as cellulose and chitin. This property is valuable in applications requiring the modification or degradation of biopolymers for industrial processes or environmental remediation .
4. Conclusion
This compound demonstrates promising biological activities, including antimicrobial effects and low cytotoxicity, making it suitable for various applications in pharmaceuticals and biotechnology. Its unique properties as a protic ionic liquid provide opportunities for further research and development in drug delivery systems and biopolymer applications.
Properties
CAS No. |
21829-50-5 |
---|---|
Molecular Formula |
C12H29N3O10 |
Molecular Weight |
375.37 g/mol |
IUPAC Name |
2-hydroxyethylazanium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3C2H7NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*3-1-2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*4H,1-3H2 |
InChI Key |
USDOPHAAWSJWLS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
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